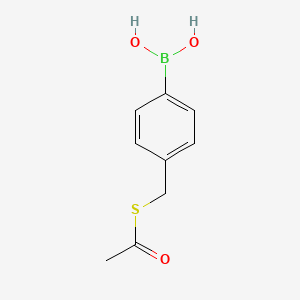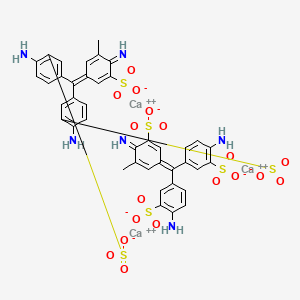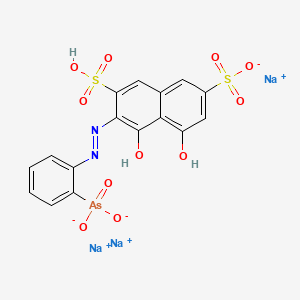![molecular formula C38H52O4P2 B12509318 (+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole CAS No. 210169-52-1](/img/structure/B12509318.png)
(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole is a complex organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes two dicyclohexylphosphino groups attached to a bibenzo[d][1,3]dioxole core. The presence of these phosphino groups makes it a valuable ligand in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole typically involves the reaction of 4,4’-dibromo-5,5’-bibenzo[d][1,3]dioxole with dicyclohexylphosphine. This reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphino groups are replaced by other functional groups.
Coordination: It can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and various electrophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphino groups would yield phosphine oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
科学的研究の応用
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用機序
The mechanism by which (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphino groups coordinate with transition metals to form active catalytic species that facilitate various chemical transformations. These catalytic species can activate substrates, lower activation energies, and increase reaction rates, making the compound highly effective in catalysis .
類似化合物との比較
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the bibenzo[d][1,3]dioxole core.
Dicyclohexylphosphine: Similar phosphino groups but without the bibenzo[d][1,3]dioxole structure.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand used in catalysis, but with different structural features.
The uniqueness of (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole lies in its combination of the bibenzo[d][1,3]dioxole core and dicyclohexylphosphino groups, which provide distinct steric and electronic properties that enhance its performance in catalytic applications .
特性
CAS番号 |
210169-52-1 |
|---|---|
分子式 |
C38H52O4P2 |
分子量 |
634.8 g/mol |
IUPAC名 |
dicyclohexyl-[4-(5-dicyclohexylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]phosphane |
InChI |
InChI=1S/C38H52O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h21-24,27-30H,1-20,25-26H2 |
InChIキー |
FVDQWAKAOJAYBD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCO4)C5=C(C=CC6=C5OCO6)P(C7CCCCC7)C8CCCCC8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
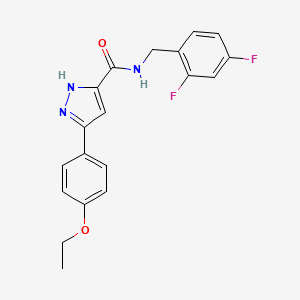
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
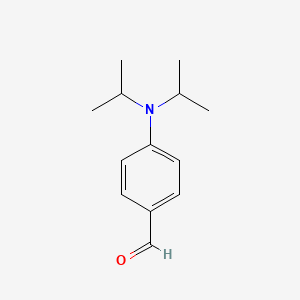
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)



![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)
